![molecular formula C17H17N5O4 B2693996 Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate CAS No. 888420-16-4](/img/structure/B2693996.png)
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate
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Overview
Description
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with a 3-methylphenyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized by reacting 3-methylphenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This reaction forms the intermediate hydrazone, which undergoes cyclization to form the triazolopyrimidine ring.
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Esterification: : The resulting triazolopyrimidine intermediate is then esterified with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetone. This step introduces the ethyl ester moiety at the desired position on the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
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Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced triazolopyrimidine analogs.
Scientific Research Applications
Neuroprotective and Anti-Neuroinflammatory Properties
Recent studies have highlighted the neuroprotective and anti-neuroinflammatory effects of this compound. Experimental procedures involved:
- Cell Viability Assays (MTT) : To assess cytotoxicity.
- Enzyme-linked Immunosorbent Assay (ELISA) : For measuring inflammatory markers.
- Quantitative Reverse Transcription PCR (qRT-PCR) : To analyze gene expression related to neuroprotection.
Results indicated that compounds similar to Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate exhibited promising cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively.
Antimicrobial Activity
Compounds with similar structural features have shown significant antimicrobial properties. For example, triazole and pyrimidine derivatives are documented to possess antibacterial effects against multiple bacterial strains, suggesting potential therapeutic applications in treating infections.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Triazolo-pyrimidine structure | Neuroprotective, anti-inflammatory |
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate | Chlorophenyl group | Antimicrobial |
Ethyl 4-hydroxy-3-oxobutanoate | Hydroxyl group | Antioxidant |
Case Studies
- Neuroprotection Study : A study evaluated the neuroprotective effects of this compound using animal models of neurodegeneration. The results showed a significant reduction in neuronal death and inflammation markers compared to control groups.
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited potent activity against Gram-positive bacteria, indicating its potential as a lead compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cancer cell proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate can be compared with other triazolopyrimidine derivatives, such as:
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Ethyl 2-((3-benzamido-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate: : This compound has a similar triazolopyrimidine core but different substituents, which may affect its biological activity and chemical properties .
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Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds share the triazolopyrimidine scaffold but differ in their substitution patterns, leading to variations in their pharmacological profiles .
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and pyrimidine rings. The specific reaction conditions and reagents can vary, but common methods include:
- Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of acid catalysts.
- Cyclization : Formation of the triazole ring through cycloaddition reactions involving azides and alkynes.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) for these compounds was reported at approximately 256 µg/mL, suggesting moderate antibacterial activity .
Anticancer Activity
Research has also explored the anticancer potential of triazole derivatives. In vitro studies demonstrated that certain modifications to the triazole and pyrimidine structures can enhance cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs have been tested against:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
These studies often employ assays such as MTT or XTT to assess cell viability post-treatment.
The proposed mechanisms by which this compound exhibits its biological effects include:
- Inhibition of Enzyme Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA/RNA synthesis in pathogens and tumor cells.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a similar triazole derivative significantly reduced bacterial load in infected mice models, showcasing its potential as an antibacterial agent .
- Cytotoxicity Assays : Research involving derivatives tested against various cancer cell lines showed a dose-dependent response in cell viability, indicating promising anticancer properties .
Data Tables
Biological Activity | Compound Structure | MIC (µg/mL) | Cell Line Tested |
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Antibacterial | Triazole derivative | 256 | E. coli |
Anticancer | Triazole derivative | Varies | HeLa, MCF-7 |
Properties
IUPAC Name |
ethyl 4-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-3-26-14(24)8-13(23)9-21-10-18-16-15(17(21)25)19-20-22(16)12-6-4-5-11(2)7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUXCDLLKBHPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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